molecular formula C14H11NO2S B11858880 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol CAS No. 656234-07-0

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol

Cat. No.: B11858880
CAS No.: 656234-07-0
M. Wt: 257.31 g/mol
InChI Key: DOADWMUDCDKGFW-UHFFFAOYSA-N
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Description

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol is a heterocyclic compound featuring an isoquinoline core substituted with a methoxy group at position 1, a thiophene ring at position 4, and a hydroxyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The methoxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystal packing .

Properties

CAS No.

656234-07-0

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

1-methoxy-4-thiophen-3-ylisoquinolin-5-ol

InChI

InChI=1S/C14H11NO2S/c1-17-14-10-3-2-4-12(16)13(10)11(7-15-14)9-5-6-18-8-9/h2-8,16H,1H3

InChI Key

DOADWMUDCDKGFW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CSC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-thiophenylamine with 2-methoxybenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction conditions typically involve heating the reaction mixture under reflux for several hours, followed by purification of the product using column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The methoxy and thiophene groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific enzymes and receptors makes it a useful tool in enzymology and receptor biology.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological targets. It can be investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or phosphatases, thereby affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

5-Phenyl-3-(2-thienyl)-1,2,4-triazolo[3,4-a]isoquinoline
  • Structure: Replaces the hydroxyl and methoxy groups with a triazole ring fused to isoquinoline and a thiophen-2-yl group.
  • Synthesis : Involves oxidative cyclization of hydrazine derivatives with thienyl-2-carbaldehyde .
  • Key Differences :
    • The triazole ring introduces additional nitrogen atoms, increasing polarity compared to the hydroxyl/methoxy-substituted target compound.
    • Thiophen-2-yl vs. thiophen-3-yl: Positional isomerism alters electronic distribution and steric interactions.
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole
  • Structure : Oxadiazole core with phenyl and thiophen-2-yl substituents.
  • Properties: Oxadiazole’s electron-deficient nature contrasts with the electron-rich isoquinoline, affecting reactivity in cross-coupling reactions .
  • Applications : Often used in optoelectronics; lacks the hydroxyl group, reducing hydrogen-bonding capacity.

Functional Group Comparisons

Anethole (1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene)
  • Structure : Methoxy-substituted benzene with an allyl group.
  • Physicochemical Properties : Simpler structure (C₁₀H₁₂O) results in lower molecular weight (148.20 g/mol) and higher volatility compared to the target compound .
  • Role of Methoxy: Enhances lipid solubility, a property shared with 1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol.
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
  • Structure: Combines triazole, methoxyphenyl, and isoquinoline moieties with a thioether linkage.

Physicochemical and Electronic Properties

Property This compound 5-Phenyl-3-(2-thienyl)-1,2,4-triazolo[3,4-a]isoquinoline 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole
Molecular Weight ~297 g/mol (estimated) ~327 g/mol ~243 g/mol
Hydrogen Bond Donors 1 (OH) 0 0
LogP (Lipophilicity) Moderate (methoxy + OH balance) High (non-polar triazole) Low (oxadiazole polarity)
Aromatic Interactions Strong (thiophene + isoquinoline) Moderate (triazole reduces conjugation) Strong (oxadiazole + thiophene)

Biological Activity

1-Methoxy-4-(thiophen-3-yl)isoquinolin-5-ol is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by an isoquinoline backbone substituted with a methoxy group and a thiophene ring. This unique structure contributes to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Anticancer Activity :
    • The compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). Studies have shown that it induces apoptosis through mitochondrial pathways and disrupts cell cycle progression at the G2/M phase .
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or function .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α in macrophages .

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of this compound:

StudyFindingsCell Lines TestedIC50 Values
Shukla et al. (2023)Demonstrated anticancer properties through apoptosis inductionMCF-7, A549, H129911 µg/mL (H1299), 70.90 µg/mL (A549)
MDPI Study (2024)Evaluated antimicrobial activity against E. coliE. coli, S. aureusIC50 < 25 μM against HepG2 and MCF-7
ResearchGate Study (2022)Explored anti-inflammatory effects on macrophagesPeritoneal macrophagesIC50 for TNF-α suppression: 14.6 mM

Anticancer Activity

In vitro studies have shown that this compound can effectively inhibit tumor growth:

  • MCF-7 Cells : Induced significant apoptosis with an IC50 value around 6.55–10.14 µM.
  • A549 Cells : Exhibited cytotoxicity with an IC50 value of approximately 70.90 µg/mL, indicating moderate efficacy.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens:

  • E. coli : Showed promising antibacterial activity with an IC50 < 25 μM.
  • S. aureus : Effective against Gram-positive strains, although less active against fungal strains.

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